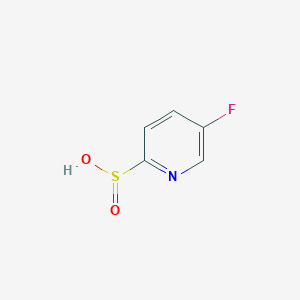

5-Fluoropyridine-2-sulfinic acid

Description

Properties

Molecular Formula |

C5H4FNO2S |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

5-fluoropyridine-2-sulfinic acid |

InChI |

InChI=1S/C5H4FNO2S/c6-4-1-2-5(7-3-4)10(8)9/h1-3H,(H,8,9) |

InChI Key |

KONUIDPRHPRYBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1F)S(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Sodium 5-fluoropyridine-2-sulfinate for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Sodium 5-fluoropyridine-2-sulfinate, a versatile and increasingly important reagent in modern organic synthesis. With a focus on practical application and mechanistic understanding, this document serves as a critical resource for professionals in drug discovery and development, as well as academic researchers exploring novel synthetic methodologies.

Introduction: The Emerging Role of Fluorinated Pyridine Scaffolds

The incorporation of a fluorine atom into pyridine rings is a well-established strategy in medicinal chemistry for modulating the physicochemical properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. Sodium 5-fluoropyridine-2-sulfinate has emerged as a key building block for introducing the 5-fluoropyridin-2-yl moiety, offering a stable and reactive alternative to traditionally challenging organometallic reagents. Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures that are central to many pharmaceutical compounds.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and inherent properties.

Chemical Structure:

-

Systematic Name: Sodium 5-fluoropyridine-2-sulfinate

-

CAS Number: 2137701-68-7

-

Molecular Formula: C₅H₃FNNaO₂S

-

Molecular Weight: 183.14 g/mol

-

SMILES: O=S([O-])c1ccc(F)cn1.[Na+]

The structure consists of a pyridine ring substituted with a fluorine atom at the 5-position and a sulfinate group at the 2-position. The sulfinate is present as its sodium salt.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in water; limited solubility in organic solvents | Inferred from general sulfinate properties |

| Stability | Stable under inert atmosphere at room temperature | [1] |

Synthesis of Sodium 5-fluoropyridine-2-sulfinate: A Mechanistic Perspective

Proposed Synthetic Pathway:

The synthesis would commence with 5-fluoro-2-mercaptopyridine, which is then oxidized under basic conditions using an oxidant such as hydrogen peroxide.

Caption: Proposed synthesis of Sodium 5-fluoropyridine-2-sulfinate.

Step-by-Step Experimental Protocol (Adapted from General Procedures):

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-mercaptopyridine in an aqueous solution of sodium hydroxide. The reaction should be cooled in an ice bath to manage any exotherm.

-

Oxidation: Slowly add a solution of hydrogen peroxide dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting thiol.

-

Isolation: Upon completion, the product can be isolated by precipitation, possibly through the addition of a miscible organic solvent in which the sodium salt is insoluble, or by removal of water under reduced pressure.

-

Purification and Drying: The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum to yield the final product.

Causality in Experimental Choices: The use of aqueous sodium hydroxide serves both to deprotonate the thiol, forming the more reactive thiolate, and to provide the basic medium for the oxidation. Hydrogen peroxide is a common and effective oxidant for this transformation. Cooling the reaction is critical to prevent over-oxidation of the sulfinate to the corresponding sulfonate.

Spectroscopic Characterization: The Signature of a Fluorinated Pyridine Sulfinate

While specific spectra for Sodium 5-fluoropyridine-2-sulfinate are not publicly available, the expected NMR and IR characteristics can be inferred from the analysis of closely related fluorinated pyridines and aryl sulfinates.[2]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring. The signals will exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine couplings.

-

¹⁹F NMR: A single resonance is anticipated in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring.[3] This signal will be split by the neighboring protons. ¹⁹F NMR is a powerful tool for confirming the presence and electronic environment of the fluorine atom.[4][5]

-

¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant, while other carbons will exhibit smaller, multi-bond couplings.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfinate group, typically in the range of 1000-1100 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.

Core Application: Palladium-Catalyzed Desulfinative Cross-Coupling

The primary and most impactful application of Sodium 5-fluoropyridine-2-sulfinate is its use as a nucleophilic partner in palladium-catalyzed desulfinative cross-coupling reactions. This methodology provides a robust and efficient route to 2-arylpyridines, which are prevalent motifs in pharmaceuticals.[6][7] This reaction overcomes the limitations of traditional Suzuki-Miyaura couplings that often suffer from the instability of the corresponding 2-pyridylboronic acids.

Reaction Mechanism Overview:

The catalytic cycle is believed to proceed through a standard palladium-catalyzed cross-coupling pathway.

Caption: Palladium-catalyzed desulfinative cross-coupling cycle.

Detailed Experimental Protocol for a Representative Cross-Coupling Reaction:

This protocol is adapted from the general procedure reported by Willis and co-workers for the cross-coupling of pyridine sulfinates with aryl halides.[7]

-

Reaction Setup: To an oven-dried, screw-cap reaction vial, add Sodium 5-fluoropyridine-2-sulfinate (2.0 equiv.), the desired aryl halide (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), tricyclohexylphosphine (PCy₃, 10 mol%), and potassium carbonate (K₂CO₃, 1.5 equiv.).

-

Inert Atmosphere: The vial is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is typically repeated three times to ensure an oxygen-free environment.

-

Solvent Addition: Anhydrous, degassed 1,4-dioxane is added via syringe.

-

Heating: The reaction mixture is heated to 150 °C with vigorous stirring for 3-18 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-aryl-5-fluoropyridine.

Rationale for Reagent Choices:

-

Palladium(II) Acetate: A common and effective palladium precursor that is reduced in situ to the active Pd(0) catalyst.

-

Tricyclohexylphosphine (PCy₃): An electron-rich, bulky phosphine ligand that promotes the oxidative addition of the aryl halide to the palladium center and facilitates the subsequent steps of the catalytic cycle.

-

Potassium Carbonate: A necessary base for the reaction, likely involved in the transmetalation step.

-

1,4-Dioxane: A high-boiling ethereal solvent that is suitable for high-temperature cross-coupling reactions.

Conclusion and Future Outlook

Sodium 5-fluoropyridine-2-sulfinate is a valuable and robust reagent for the synthesis of 2-substituted-5-fluoropyridines. Its stability and high reactivity in palladium-catalyzed desulfinative cross-coupling reactions make it a superior alternative to traditional organoboron reagents in many contexts. As the demand for complex fluorinated heterocycles in drug discovery continues to grow, the utility of Sodium 5-fluoropyridine-2-sulfinate and related sulfinate reagents is expected to expand further, enabling the efficient construction of novel molecular architectures with potential therapeutic applications. Future research may focus on expanding the scope of its applications to other types of coupling reactions and developing more sustainable synthetic routes to this important building block.

References

-

Micca, J., et al. (2016). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

-

Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111). [Link]

-

Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum, Repository. [Link]

-

Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. [Link]

-

Li, W., et al. (2021). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. PMC. [Link]

-

El-Khoury, R., et al. (2018). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(48), 5755-5763. [Link]

-

ResearchGate. (2021). Efficient Desulfinative Cross-Coupling of Heteroaromatic Sulfinates with Aryl Triflate in Environmentally Friendly Protic Solvents. [Link]

-

Can, T. V., & Grant, C. V. (2006). A ¹H/¹⁹F minicoil NMR probe for solid-state NMR: application to 5-fluoroindoles. Journal of Magnetic Resonance, 178(1), 131-138. [Link]

-

ResearchGate. (2018). Palladium-Catalyzed Desulfinative Cross-Couplings. [Link]

-

Kostova, K., et al. (2024). Chloro-substituted pyridine squaramates as new DNase I inhibitors. Journal of Molecular Structure, 1296, 136815. [Link]

-

University of Ottawa. ¹⁹Fluorine NMR. [Link]

-

Wiley Online Library. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine**. [Link]

-

ResearchGate. (2019). Desulfitative cross-coupling of aryl halides with arylsulfinates. [Link]

- Google Patents.

Sources

- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Fluorination of Pyridine Scaffolds: Physicochemical Tuning and Synthetic Access

Executive Summary

The pyridine ring is a privileged scaffold in FDA-approved therapeutics, appearing in approximately 20% of all small-molecule drugs. However, the native pyridine ring often suffers from rapid oxidative metabolism and moderate lipophilicity. The strategic incorporation of fluorine atoms—specifically at the C2, C3, or trifluoromethyl positions—offers a precise mechanism to modulate

This guide details the physicochemical impact of fluorination on pyridine building blocks, outlines robust synthetic methodologies (Halex vs. Direct Fluorination), and provides validated protocols for their integration into drug discovery campaigns.

Part 1: The Fluorine Effect in Pyridine Scaffolds[1]

Electronic Modulation and Shifting

The introduction of fluorine onto a pyridine ring induces profound electronic changes due to fluorine's high electronegativity (

Mechanism: The electron-withdrawing group (EWG) nature of fluorine destabilizes the protonated pyridinium cation. This is a critical tool for medicinal chemists: lowering the

Table 1: Comparative Physicochemical Properties of Fluorinated Pyridines

| Compound | Structure | LogP (Exp) | Key Application | ||

| Pyridine | 5.23 | Reference | 0.65 | General Scaffold | |

| 2-Fluoropyridine | 2-F- | -0.44 | -5.67 | 1.12 | |

| 3-Fluoropyridine | 3-F- | 2.97 | -2.26 | 1.05 | Metabolic Blocker |

| 2,6-Difluoropyridine | 2,6- | ~ -2.5 | ~ -7.7 | 1.45 | Lipophilic Linker |

| 3-CF3-Pyridine | 3- | 2.60 | -2.63 | 2.10 | Bioisostere |

Data Sources: BenchChem [1], ResearchGate [6]

Metabolic Stability and Blocking

Native pyridine is prone to N-oxidation (by FMOs) and C-oxidation (by CYP450s).

-

C3-Fluorination: Blocks the primary site of electrophilic metabolic attack (the 3- and 5-positions are electron-rich in pyridine).

-

Case Study: In the development of Lemborexant (Dayvigo), fluorination at the 5-position of the pyridine moiety was crucial for achieving high in vitro binding affinity and blocking metabolic clearance [1].

Part 2: Synthetic Strategies for Fluorinated Pyridines[1][6]

Accessing fluorinated pyridines requires navigating the trade-off between reagent safety and reaction scalability.[4]

The Halex Reaction (Industrial Standard)

The Halogen Exchange (Halex) reaction is the dominant method for synthesizing 2-fluoropyridines. It involves the nucleophilic substitution of a chloropyridine with a fluoride source (KF or CsF) at high temperatures.[4]

-

Challenges: Requires high temperatures (200°C+) and polar aprotic solvents (DMSO, Sulfolane) which are difficult to remove.

-

Optimization: Phase transfer catalysts (18-crown-6) or spray-dried KF (high surface area) significantly improve yields [10].

Direct C-H Fluorination (Late-Stage)

For complex scaffolds where early-stage fluorination is impossible, silver(II) fluoride (

Decision Matrix: Selecting the Synthetic Route

Caption: Decision tree for selecting synthetic methodology based on regiochemistry and scale.

Part 3: Reactivity Challenges & Solutions

The "Protodeboronation" Trap

A common failure mode in medicinal chemistry is the Suzuki coupling of 2-fluoropyridine-3-boronic acids.

-

The Issue: The electron-withdrawing nature of the fluorine at C2 and the nitrogen lone pair facilitate the hydrolytic cleavage of the C-B bond, replacing the boronic acid with a proton (protodeboronation) before the cross-coupling can occur.

-

Solution: Do not use free boronic acids. Use MIDA boronates or Pinacol esters, and employ anhydrous conditions with mild bases (

) [8].

Exploiting Reactivity

2-Fluoropyridines are exceptional electrophiles for Nucleophilic Aromatic Substitution (

-

Kinetic Advantage: Reaction with nucleophiles is ~320x faster than the corresponding 2-chloropyridine due to the high electronegativity of fluorine lowering the energy of the Meisenheimer complex intermediate [7].

-

Application: This allows for the rapid installation of alkoxy or amino groups at the 2-position under mild conditions, preserving other sensitive functionalities.

Part 4: Experimental Protocols

Protocol A: Scalable Synthesis of 2-Fluoropyridine via Halex Reaction

Validates the industrial approach for generating core building blocks.

Reagents:

-

2-Chloropyridine (1.0 eq)

-

Potassium Fluoride (KF), spray-dried (2.5 eq)

-

Tetraphenylphosphonium bromide (

) (0.05 eq - Phase Transfer Catalyst) -

Solvent: Sulfolane (anhydrous)

Step-by-Step:

-

Drying: Dry KF in a vacuum oven at 150°C for 24 hours prior to use. Water is the enemy of the Halex reaction.

-

Setup: In a high-pressure stainless steel reactor (Autoclave), charge 2-chloropyridine, dried KF,

, and sulfolane. -

Reaction: Seal and heat to 210°C for 18 hours. Internal pressure will rise; ensure reactor is rated for >20 bar.

-

Workup: Cool to room temperature. Dilute with diethyl ether (sulfolane is immiscible with ether). Filter off inorganic salts (

, excess -

Purification: Distill the ether layer. 2-Fluoropyridine (b.p. 126°C) can be fractionally distilled from the crude mixture.

Protocol B: Suzuki Coupling of "Difficult" Fluoropyridines

Designed to prevent protodeboronation of 2-fluoro-3-pyridyl species.

Reagents:

-

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq)

-

Aryl Bromide coupling partner (1.0 eq)

-

Catalyst:

(0.05 eq) -

Base:

(3.0 eq, anhydrous) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Degassing: Sparge 1,4-dioxane with Argon for 30 minutes. Oxygen promotes homocoupling and catalyst deactivation.

-

Assembly: In a glovebox or under strict Schlenk conditions, combine the boronate ester, aryl bromide, base, and Pd catalyst in a reaction vial.

-

Activation: Add the degassed dioxane. Seal the vial with a Teflon-lined cap.

-

Cycling: Heat to 90°C. Monitor via LCMS.

-

Note: If protodeboronation is observed (mass of de-borylated pyridine appears), switch the catalyst to XPhos Pd G2 , which promotes faster transmetallation [8].

-

Part 5: Visualizing the Workflow

Caption: Workflow for converting bulk chloropyridines into high-value boronate building blocks.

References

-

FDA-Approved Fluorinated Heterocyclic Drugs (2016–2022). MDPI. Available at: [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem. Available at: [Link]

-

Calculated pKa values of various azines, including pyridines. ResearchGate. Available at: [Link]

-

A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. Available at: [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine. ResearchGate. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination. PMC. Available at: [Link]

-

Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. Journal of Advances in Chemistry. Available at: [Link]

Sources

A Technical Guide to the Solubility of 5-Fluoro-2-pyridyl Sulfinate Salts for Researchers and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical and agrochemical development, the nuanced understanding of a compound's physicochemical properties is paramount to its successful application. Among the vast array of heterocyclic compounds, 5-fluoro-2-pyridyl sulfinate salts are emerging as versatile intermediates. Their utility in introducing the fluoropyridyl moiety—a common feature in many bioactive molecules—makes them invaluable in synthetic chemistry.[1] However, the effective use of these reagents is intrinsically linked to their behavior in solution. This guide provides an in-depth exploration of the solubility characteristics of 5-fluoro-2-pyridyl sulfinate salts, offering both theoretical insights and practical methodologies for the research scientist.

Understanding the 5-Fluoro-2-pyridyl Sulfinate Salt: A Structural Perspective

The solubility of any compound is fundamentally governed by its molecular structure. The 5-fluoro-2-pyridyl sulfinate salt is an ionic compound, typically a sodium or potassium salt. Its structure comprises a 5-fluoropyridine ring attached to a sulfinate group (-SO₂⁻), with a corresponding counter-ion (e.g., Na⁺). This structure imparts a dual nature to the molecule: the pyridine ring, with its fluorine substituent, introduces a degree of aromaticity and specific electronic properties, while the ionic sulfinate group provides a locus for strong electrostatic interactions and hydrogen bonding.

The principle of "like dissolves like" is a foundational concept in predicting solubility.[2][3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 5-fluoro-2-pyridyl sulfinate salt, this means its solubility will be a balance between the polar, ionic character of the sulfinate group and the less polar, aromatic nature of the fluoropyridyl ring.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic sulfinate group will readily interact with the hydrogen-bonding network of protic solvents. The high polarity of these solvents can effectively solvate both the cation and the sulfinate anion. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have high dielectric constants and can solvate cations well. While they do not have hydrogen bond donors, their polarity is generally sufficient to dissolve many ionic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Very Low | The lower polarity and lack of hydrogen bonding capabilities of ethers make them poor solvents for ionic salts. |

| Hydrocarbons | Hexane, Toluene | Insoluble | These nonpolar solvents cannot overcome the strong ionic lattice energy of the salt. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | While slightly more polar than hydrocarbons, these solvents are generally not effective at dissolving ionic salts. |

This table represents a qualitative prediction. Experimental verification is crucial for any specific application.

Key Factors Influencing Solubility

The solubility of 5-fluoro-2-pyridyl sulfinate salt is not a static property but is influenced by several environmental factors. A thorough understanding of these factors is critical for controlling and optimizing processes such as reaction setup, workup, and purification.

Caption: Factors influencing the solubility of 5-fluoro-2-pyridyl sulfinate salt.

-

Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[2][4][5] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state.

-

pH: As the salt of a sulfinic acid, the sulfinate anion (R-SO₂⁻) is the conjugate base of a weak acid. In acidic solutions, the sulfinate anion can be protonated to form the corresponding sulfinic acid (R-SO₂H). This conversion to a neutral, molecular species will likely decrease the aqueous solubility. Conversely, in basic solutions, the equilibrium will favor the more soluble salt form.

-

Solvent Polarity: As detailed in the predicted solubility profile, the nature of the solvent is a primary determinant of solubility.[3]

-

Common Ion Effect: The solubility of an ionic compound is decreased by the presence of another solute that furnishes a common ion.[3] For example, the solubility of sodium 5-fluoro-2-pyridyl sulfinate in an aqueous solution will be lower if that solution already contains a high concentration of sodium ions from another source, such as sodium chloride.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" or equilibrium concentration method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[6][7] This protocol outlines the necessary steps for accurately measuring the solubility of 5-fluoro-2-pyridyl sulfinate salt.

Objective: To determine the equilibrium solubility of 5-fluoro-2-pyridyl sulfinate salt in a given solvent at a specified temperature.

Materials:

-

5-Fluoro-2-pyridyl sulfinate salt (ensure purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or screw-cap test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification[8]

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of 5-fluoro-2-pyridyl sulfinate salt into a vial. "Excess" means that a visible amount of solid should remain after equilibrium is reached.

-

Add a precise volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C for room temperature solubility).

-

Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and let them stand in a temperature-controlled bath for a short period (e.g., 30 minutes) to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC with UV detection. A calibration curve prepared with known concentrations of the 5-fluoro-2-pyridyl sulfinate salt is required for accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted supernatant by applying the dilution factor.

-

The resulting concentration is the solubility of the salt in that solvent at the specified temperature.

-

Trustworthiness and Self-Validation:

-

Visual Confirmation: Always ensure undissolved solid is present at the end of the experiment. Its absence indicates that you did not start with an excess, and the solution may not be saturated.

-

Time to Equilibrium: Perform a time-course study to ensure that the measured concentration is stable and does not increase with longer incubation times.

-

Reproducibility: Conduct the experiment in triplicate to ensure the reliability of the results.

Conclusion

While a comprehensive public database of solubility for 5-fluoro-2-pyridyl sulfinate salts is yet to be established, a strong predictive understanding can be derived from fundamental chemical principles. The dual ionic and aromatic character of this molecule suggests high solubility in polar protic solvents and limited solubility in nonpolar media. However, for the rigorous demands of drug development and process chemistry, experimental determination is non-negotiable. The detailed shake-flask protocol provided in this guide offers a reliable and robust method for researchers to generate the precise solubility data required for their specific applications. By combining theoretical knowledge with empirical data, scientists can fully harness the synthetic potential of these valuable fluorinated building blocks.

References

- Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

- PMC - NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Bellevue College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Pavia, Lampman, Kriz, Engel. (n.d.). Intro to Org, Lab. Tech: A microscale approach. Bellevue College.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- GeeksforGeeks. (2021). Factors affecting Solubility.

- Chem-Impex. (n.d.).

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Chemistry LibreTexts. (2026). 17.

- CK-12 Foundation. (2012). 17.4 Factors Affecting Solubility.

- PMC. (n.d.).

- Chem-Impex. (n.d.). Sodium 5-(Trifluoromethyl)

- OSTI.GOV. (n.d.).

- Sigma-Aldrich. (n.d.). Sodium 5-(trifluoromethyl)

- Concordia's Spectrum. (2019).

- Organic Syntheses. (1997). n-(5-chloro-2-pyridyl)triflimide.

- MDPI. (2021).

- Sepscience. (n.d.).

- PMC. (n.d.).

- New Journal of Chemistry (RSC Publishing). (n.d.).

- RUA. (2024).

- BLD Pharm. (n.d.).

- OPUS. (2025). Analytical Methods.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]

- 5. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

A Technical Guide to 5-Fluoropyridine-2-sulfinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Fluoropyridine-2-sulfinic acid and its derivatives, crucial intermediates in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical properties, offering advantages in metabolic stability and binding affinity. This document details the fundamental properties, including molecular weight and formula, outlines a validated synthetic pathway from a common starting material, and explores the compound's applications, particularly its role as a precursor to advanced sulfonamide and sulfonyl chloride derivatives. Safety protocols and data presentation are included to ensure this guide serves as a reliable and practical resource for researchers in the field.

Core Molecular Identification

Understanding the fundamental properties of a chemical entity is the bedrock of its application in research and development. This section provides the core identification data for the sodium salt of 5-fluoropyridine-2-sulfinic acid, the common form in which this reagent is supplied and utilized.

Molecular Formula and Weight

The precise mass and elemental composition are critical for stoichiometric calculations in synthesis and for analytical characterization. While data for the free acid is sparse, the more stable and commercially available sodium salt is well-characterized.

Table 1: Core Properties of Sodium 5-fluoropyridine-2-sulfinate

| Property | Value | Source(s) |

| Chemical Name | Sodium 5-fluoropyridine-2-sulfinate | |

| CAS Number | 2137701-68-7 | |

| Molecular Formula | C₅H₃FNNaO₂S | |

| Molecular Weight | 183.14 g/mol |

Note: The data presented pertains to the sodium salt. The free acid, 5-Fluoropyridine-2-sulfinic acid, would have a molecular formula of C₅H₄FNO₂S and a molecular weight of 161.15 g/mol .[1]

The Strategic Role of Fluorine in Pyridine Scaffolds

The introduction of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry.[2][3] Its unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's characteristics.[2][4]

In the context of the 5-fluoropyridine scaffold, the fluorine atom exerts several beneficial effects:

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Placing fluorine at the 5-position can shield the pyridine ring from oxidative metabolism, thereby increasing the compound's half-life and systemic exposure.[2][5]

-

Modulation of Basicity: Fluorine is a potent electron-withdrawing group. Its presence on the pyridine ring lowers the pKa of the ring nitrogen, reducing its basicity. This can prevent unwanted protonation at physiological pH, which often improves cell membrane permeability and reduces off-target interactions.[5]

-

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and hydrogen-bonding interactions within a protein's binding site, potentially increasing the compound's potency and selectivity.[5]

These combined effects make fluorinated pyridine derivatives, such as those derived from 5-fluoropyridine-2-sulfinic acid, highly valuable building blocks in the design of novel therapeutics across areas like oncology, antivirals, and neurology.[2][3]

Synthesis and Derivatization Workflow

5-Fluoropyridine-2-sulfinic acid is primarily valued as an intermediate for creating more complex functional groups, particularly sulfonyl chlorides and sulfonamides, which are prevalent in drug candidates. The following section details a representative, field-proven workflow for the synthesis and subsequent derivatization of this key intermediate.

Conceptual Workflow Diagram

The diagram below illustrates the logical progression from a common starting material, 2-amino-5-fluoropyridine, to the target sulfinic acid derivative and its subsequent conversion to the highly reactive sulfonyl chloride, a versatile precursor for further synthesis.

Caption: Synthetic pathway from 2-amino-5-fluoropyridine to key derivatives.

Experimental Protocol: Synthesis of Sodium 5-Fluoropyridine-2-sulfinate

This protocol is adapted from established Sandmeyer-type reaction principles, a robust method for converting aromatic amines to a wide range of functional groups.[6][7]

Materials:

-

2-Amino-5-fluoropyridine (CAS: 1827-27-6)[8]

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Sulfur dioxide (SO₂) gas

-

Copper(II) chloride (CuCl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-fluoropyridine in a solution of concentrated HCl and water.

-

Cool the suspension to 0-5°C using an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5°C. Causality: This exothermic reaction forms the unstable diazonium salt intermediate. Low temperature is critical to prevent its decomposition.

-

Stir the resulting solution for an additional 30 minutes at 0-5°C.

-

-

Sulfination:

-

In a separate vessel, prepare a solution of copper(II) chloride in water and saturate it with sulfur dioxide gas while cooling in an ice bath. Causality: This creates the reactive species necessary for the sulfination step.

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂-saturated copper chloride solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

-

Isolation and Neutralization:

-

Carefully neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until the pH is approximately 7. Causality: This step quenches the acidic reaction and prepares the sulfinate salt for isolation.

-

The crude sodium 5-fluoropyridine-2-sulfinate may precipitate. If not, the product can be extracted into an appropriate organic solvent.

-

Filter the solid product and wash with cold water, followed by a cold organic solvent (e.g., ethanol) to remove impurities.

-

Dry the resulting white to off-white solid under vacuum.

-

Key Derivatives and Applications in Drug Discovery

The primary utility of 5-fluoropyridine-2-sulfinic acid lies in its role as a precursor to other sulfur-containing functional groups, which are integral components of many marketed and investigational drugs.[9]

5-Fluoropyridine-2-sulfonyl chloride

-

Synthesis: The sulfinic acid or its sodium salt can be readily converted to the highly reactive 5-fluoropyridine-2-sulfonyl chloride (CAS: 1060802-47-2) through oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂).

-

Application: Sulfonyl chlorides are powerful electrophiles used to synthesize sulfonamides. The reaction involves coupling the sulfonyl chloride with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry, used to link different molecular fragments and introduce the sulfonamide moiety, which is a known bioisostere for carboxylic acids and amides and can form critical hydrogen bonds with protein targets.

5-Fluoropyridine-2-sulfonamide

-

Synthesis: As described above, these are synthesized from the corresponding sulfonyl chloride and an amine.

-

Application: The 5-fluoropyridine-2-sulfonamide scaffold (related compound CID 61727849) is found in a multitude of patented structures and clinical candidates.[10] The sulfonamide group acts as a potent hydrogen bond donor and acceptor, while the fluoropyridine ring provides the metabolic stability and electronic modulation discussed previously. This combination is frequently exploited in the design of enzyme inhibitors, particularly kinases and proteases.

Safety and Handling

Professional laboratory safety standards must be strictly adhered to when handling these compounds and their precursors.

-

General Handling: Handle in a well-ventilated area, preferably a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[11]

-

Specific Hazards:

-

Sodium 5-fluoropyridine-2-sulfinate: May cause skin and eye irritation.

-

5-Fluoropyridine-2-sulfonyl chloride: This is a highly reactive and corrosive compound. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. Store in a cool, dry place, sealed away from moisture.

-

-

Storage: Store all compounds in tightly closed containers in a dry, cool, and well-ventilated place.[11]

Conclusion

5-Fluoropyridine-2-sulfinic acid and its derivatives represent a class of indispensable building blocks for modern drug discovery. The strategic placement of fluorine confers significant advantages in terms of metabolic stability and target engagement. A thorough understanding of its core properties, coupled with robust synthetic protocols for its creation and derivatization, empowers researchers to efficiently generate novel molecular entities. The continued exploration of sulfur-based functional groups, enabled by reagents like this, promises to expand the accessible chemical space for developing next-generation therapeutics.[9]

References

-

National Center for Biotechnology Information. (n.d.). 5-fluoropyridine-2-sulfonamide. PubChem Compound Summary for CID 61727849. Retrieved from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Retrieved from [Link]

-

Moffitt Cancer Center. (2024, August 18). Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

MDPI. (2022, February 28). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

-

Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

Sources

- 1. 2385370-96-5|6-Fluoropyridine-2-sulfinic acid|BLD Pharm [bldpharm.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 8. 5-Amino-2-fluoropyridine 97 1827-27-6 [sigmaaldrich.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. PubChemLite - 5-fluoropyridine-2-sulfonamide (C5H5FN2O2S) [pubchemlite.lcsb.uni.lu]

- 11. echemi.com [echemi.com]

Fluorinated Sulfinates in Drug Discovery: A Guide to Late-Stage Heterocycle Functionalization

The following technical guide details the application, mechanism, and protocols for utilizing fluorinated sulfinate reagents in the late-stage functionalization of heterocyclic drug candidates.

Executive Summary: The Strategic Intersection

In modern drug discovery, the "Magic Methyl" effect has evolved. Medicinal chemists now seek to introduce not just methyl groups, but fluorinated motifs (

Fluorinated Sulfinic Acids (and their stable Zinc/Sodium salts) have emerged as the premier reagent class for this task. Unlike gaseous fluoroalkyl halides or expensive electrophilic reagents, sulfinates act as solid, bench-stable radical precursors that enable the Innate C-H Functionalization of heterocycles.

This guide focuses on the "Diversinate" class of reagents (e.g., TFMS, DFMS) and their application in Minisci-type radical substitutions, a critical workflow for Late-Stage Functionalization (LSF).

The Reagent Toolkit: Fluorinated Sulfinates

The instability of free sulfinic acids (

Table 1: Key Fluorinated Sulfinate Reagents

| Acronym | Chemical Name | Formula | Functional Group Transferred | Key Application |

| TFMS | Zinc Trifluoromethanesulfinate | Trifluoromethyl ( | Metabolic blocking; Lipophilicity boost.[1][2] | |

| DFMS | Zinc Difluoromethanesulfinate | Difluoromethyl ( | Lipophilic H-bond donor (bioisostere of | |

| MFMS | Zinc Monofluoromethanesulfinate | Monofluoromethyl ( | Steric/electronic tuning. | |

| TFES | Zinc Trifluoroethanesulfinate | Trifluoroethyl | Fluorinated linker introduction. | |

| HFPS | Sodium 2-fluoropyridine-4-sulfinate* | Fluorinated Heteroaryl | Introduction of fluoropyridine motifs via sulfonyl coupling. |

*Note: While alkyl sulfinates are used for radical alkylation, heterocyclic sulfinates (like HFPS) are typically used in Pd-catalyzed couplings to form sulfones.

Mechanistic Causality: The Radical Pathway

The utility of fluorinated sulfinates lies in their ability to generate electron-deficient fluoroalkyl radicals (

The Oxidative Desulfination Mechanism

-

Initiation: A stoichiometric oxidant (typically tert-butyl hydroperoxide, TBHP) generates a tert-butoxy radical (

). -

Oxidation: The sulfinate anion (

) is oxidized to a sulfonyl radical ( -

Extrusion: The sulfonyl radical rapidly loses sulfur dioxide (

) to generate the reactive fluoroalkyl radical (-

Rate Factor: The rate of

extrusion depends on the stability of the resulting radical.

-

-

Addition (Minisci): The electrophilic

attacks the most electron-rich (or accessible) position of the protonated heterocycle. -

Rearomatization: Oxidative deprotonation restores the aromatic system.

Visualization: The Radical Functionalization Workflow

The following diagram illustrates the mechanistic cascade and decision logic for applying this chemistry.

Caption: Figure 1. Oxidative desulfination pathway for innate C-H functionalization of heterocycles using Zinc Sulfinates.

Experimental Protocols

This protocol is a self-validating system based on the Baran Laboratory standards. It is designed for the trifluoromethylation of a generic nitrogen heterocycle (e.g., Papaverine or Quinine derivative).

Standard Protocol: Trifluoromethylation with TFMS

Objective: Install a

Reagents:

-

Substrate (1.0 equiv)

-

Zinc Trifluoromethanesulfinate (TFMS) (3.0 equiv)

-

tert-Butyl Hydroperoxide (TBHP) (70% aq. solution, 3.0 - 5.0 equiv)

-

Solvent: DCM/Water (2.5:1 ratio) or DMSO (for polar substrates)

-

Additives: Trifluoroacetic acid (TFA) (1.0 equiv) – Crucial for protonating the heterocycle to increase electrophilicity.

Step-by-Step Methodology:

-

Setup: To a vial equipped with a stir bar, add the Substrate (0.1 - 0.5 mmol) and TFMS (3.0 equiv).

-

Solvent Addition: Add DCM (dichloromethane) and Water . The biphasic mixture helps solubilize the inorganic salt and the organic substrate.

-

Note: If the substrate is insoluble, use DMSO.

-

-

Acidification: Add TFA (1.0 equiv).

-

Why: Protonation of the basic nitrogen makes the heterocycle more electron-deficient, enhancing reactivity toward the nucleophilic radical (or electrophilic radical depending on the specific

species, but generally Minisci works best on protonated bases).

-

-

Initiation: Cool the mixture to 0°C (optional, often run at RT). Dropwise add TBHP (3.0 equiv) with vigorous stirring.

-

Reaction: Stir vigorously at Room Temperature (23°C) for 12–24 hours. The reaction is open to air (or loosely capped); inert atmosphere is not required and can sometimes inhibit the cycle if oxygen plays a role in re-oxidation (though TBHP is the primary oxidant).

-

Monitoring: Monitor by LC-MS. Look for the mass shift (+68 Da for

). -

Workup: Quench with saturated aqueous

(to neutralize TFA). Extract with DCM. Dry over -

Purification: Flash column chromatography.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| No Conversion | Radical quenching or poor initiation. | Increase TBHP to 5.0 equiv; Add 10 mol% |

| Regioisomeric Mix | Multiple accessible C-H sites. | Block sensitive sites; Use solvent effects (DMSO vs. DCM) to alter H-bonding/sterics. |

| Decomposition | Over-oxidation. | Lower temperature to 0°C; Add TBHP via syringe pump over 4 hours. |

| Substrate Insolubility | Salt effect. | Switch to DMSO or CH3CN/H2O . |

Synthesis of Custom Fluorinated Sulfinates

While TFMS and DFMS are commercially available, specific heterocyclic sulfinates (e.g., for transferring a fluoropyridine radical) may require synthesis.

Protocol: Reduction of Sulfonyl Chlorides

-

Starting Material: Fluorinated Heteroaryl Sulfonyl Chloride (

). -

Reduction: Treat with

(Sodium Sulfite) and -

Isolation: Acidify to precipitate the sulfinic acid or evaporate to obtain the sodium salt.

-

Zinc Salt Formation: React the sodium salt with

in water/ethanol to precipitate the stable Zinc Sulfinate.

Visualization: Reagent Selection Logic

Choosing the correct sulfinate and conditions is critical for LSF success.

Caption: Figure 2. Decision tree for selecting fluorinated sulfinate reagents and solvent systems.

References

-

Innate C-H functionalization of heterocycles: Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Nature, 492(7427), 95-99.

-

Zinc Sulfinates (Diversinates) Toolkit: O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Journal of the American Chemical Society, 135(32), 12122-12134.

-

Langlois Reagent (Sodium Trifluoromethanesulfinate): Langlois, B. R., Laurent, E., & Roidot, N. (1991). Tetrahedron Letters, 32(51), 7525-7528.

-

Difluoromethylation via Zinc Sulfinates: Fujiwara, Y., ... & Baran, P. S. (2012). Journal of the American Chemical Society, 134(3), 1494-1497.

-

Mechanistic Studies on Sulfinate Radicals: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Proceedings of the National Academy of Sciences, 108(35), 14411-14415.

Sources

The Synthetic Utility of 5-Fluoropyridine-2-sulfinic Acid: A Guide for Medicinal Chemists

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The 5-fluoropyridine motif, in particular, has garnered significant attention for its ability to enhance metabolic stability, binding affinity, and membrane permeability.[1][3] This technical guide provides an in-depth exploration of 5-Fluoropyridine-2-sulfinic acid, a versatile, albeit often transient, building block. We will delve into its sourcing as more stable precursors, its applications in drug discovery, and provide a detailed protocol for its in situ generation and subsequent use in synthetic workflows.

Introduction: The Strategic Advantage of the 5-Fluoropyridine Moiety

The substitution of hydrogen with fluorine in drug molecules can lead to profound improvements in their pharmacological profiles.[1][2] Fluorine's high electronegativity and small van der Waals radius allow it to alter a molecule's electronics, pKa, and conformational preferences without significantly increasing steric bulk.[1] Specifically, the 5-fluoropyridine scaffold is a privileged structural element in numerous therapeutic agents, contributing to enhanced target engagement and optimized ADME (absorption, distribution, metabolism, and excretion) properties.[1][3]

5-Fluoropyridine-2-sulfinic acid and its derivatives serve as valuable intermediates for introducing this key functionality. Sulfinic acids and their salts are versatile reagents in organic synthesis, readily participating in reactions to form sulfones, sulfonamides, and sulfonate esters. However, free sulfinic acids can exhibit limited stability. Consequently, 5-Fluoropyridine-2-sulfinic acid is most commonly handled and sourced as its more stable sodium salt, Sodium 5-fluoropyridine-2-sulfinate, or generated in situ from precursors like 5-Fluoropyridine-2-sulfonyl chloride.

Sourcing and Availability of Precursors

While direct commercial listings for 5-Fluoropyridine-2-sulfinic acid are scarce due to its potential instability, its corresponding sodium salt and sulfonyl chloride precursor are available from several reputable suppliers. Researchers should focus their procurement efforts on these more stable and readily available starting materials.

Table 1: Key Suppliers of 5-Fluoropyridine-2-sulfinic Acid Precursors

| Compound Name | CAS Number | Supplier | Notes |

| Sodium 5-fluoropyridine-2-sulfinate | 2137701-68-7 | BLD Pharm | Available for online orders. Stored under inert atmosphere at room temperature.[4] |

| 5-Fluoropyridine-2-sulfonyl chloride | 1060802-47-2 | Sigma-Aldrich | Purity of 95%. Requires storage at -20°C. |

Note: Pricing is subject to change and is dependent on quantity and purity. It is advisable to request a quote directly from the suppliers for the most current information.

Synthetic Pathways and Applications

The primary utility of 5-Fluoropyridine-2-sulfinic acid and its derivatives lies in their ability to act as nucleophiles or to be converted into other functional groups for further elaboration.

In Situ Generation and Use in Sulfone Synthesis

A common application of sulfinates is in the synthesis of sulfones, a functional group present in numerous biologically active molecules. The sodium salt of 5-Fluoropyridine-2-sulfinic acid can be reacted with various electrophiles, such as alkyl halides or activated alcohols, to afford the corresponding sulfones.

The general workflow for such a transformation involves the reaction of Sodium 5-fluoropyridine-2-sulfinate with an electrophile in a suitable polar aprotic solvent.

Caption: Workflow for the synthesis of 5-fluoro-2-(alkylsulfonyl)pyridines.

Conversion to Sulfonyl Chlorides

Sodium pyridine-2-sulfinates can be converted to the corresponding sulfonyl chlorides by treatment with a chlorinating agent like N-chlorosuccinimide (NCS).[5] The resulting 5-Fluoropyridine-2-sulfonyl chloride is a highly versatile intermediate that can be used to prepare sulfonamides and sulfonate esters.

Experimental Protocol: Synthesis of a Model 5-Fluoro-2-(benzylsulfonyl)pyridine

This protocol describes a representative procedure for the synthesis of a sulfone from Sodium 5-fluoropyridine-2-sulfinate and benzyl bromide.

Materials:

-

Sodium 5-fluoropyridine-2-sulfinate (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen for inert atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Sodium 5-fluoropyridine-2-sulfinate.

-

Add anhydrous DMF to dissolve the sulfinate.

-

To the stirred solution, add benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-Fluoro-2-(benzylsulfonyl)pyridine.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of the target compound.

Conclusion

5-Fluoropyridine-2-sulfinic acid, primarily utilized as its stable sodium salt, is a valuable reagent for the introduction of the 5-fluoropyridine-2-sulfonyl moiety in drug discovery programs. Its commercial availability as a salt or sulfonyl chloride precursor, coupled with straightforward synthetic transformations, makes it an accessible and important tool for medicinal chemists. The strategic use of this building block can lead to the development of novel drug candidates with improved pharmacological properties.

References

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

2-Amino-5-Fluoropyridine 98.0%(GC). PureSynth. [Link]

-

Pyridine-2-sulfonic Acid, 5 grams. CP Lab Safety. [Link]

-

2-Chloro-5-fluoropyridine (95%). Amerigo Scientific. [Link]

-

Lineage of drug discovery research on fluorinated pyrimidines: chronicle of the achievements accomplished by Professor Setsuro Fujii. PubMed. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal. [Link]

-

Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Desulfinative Cross-Coupling of 5-Fluoropyridine-2-Sulfinate

Introduction: A Modern Tool for Medicinal Chemistry

The 2-pyridyl moiety is a privileged scaffold in modern drug discovery, present in numerous marketed pharmaceuticals. The introduction of fluorine atoms into these structures often enhances metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, efficient methods for constructing C-C bonds between fluorinated pyridines and other (hetero)aromatic systems are of paramount importance.

For decades, the Suzuki-Miyaura reaction has been a cornerstone of C-C bond formation. However, its application to 2-aza-aromatic systems, such as pyridines, is often plagued by challenges. The corresponding 2-pyridyl boronic acids and their derivatives are notoriously unstable, prone to rapid protodeboronation and decomposition, leading to poor reactivity and unreliable outcomes.[1][2][3]

To circumvent these issues, the desulfinative cross-coupling has emerged as a robust and highly effective alternative.[1] Pyridine-2-sulfinates are bench-stable, crystalline solids that serve as excellent nucleophilic coupling partners in palladium-catalyzed reactions.[2][3][4] They are straightforward to prepare and handle, offering significant advantages in stability and scope over their boronate counterparts.[2][5][6] This guide provides a detailed examination of the palladium-catalyzed desulfinative cross-coupling of 5-fluoropyridine-2-sulfinate, offering mechanistic insights, field-proven protocols, and practical guidance for researchers in drug development and organic synthesis.

The "Why": Mechanistic Rationale and Causality

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The palladium-catalyzed desulfinative coupling is a nuanced process that differs significantly depending on the nature of the sulfinate partner.

The Catalytic Cycle

The reaction proceeds through a canonical Pd(0)/Pd(II) catalytic cycle, illustrated below.

Caption: The Pd-catalyzed desulfinative cross-coupling cycle.

The process unfolds in four key stages:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the (hetero)aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[7]

-

Transmetalation: The sulfinate salt exchanges its organic group with the halide on the palladium center.

-

Sulfur Dioxide (SO₂) Extrusion: The resulting palladium-sulfinate intermediate eliminates a molecule of SO₂.

-

Reductive Elimination: The two organic partners (Ar and Py) couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[7]

The Unique Role of the Pyridine-2-Sulfinate

Unlike simple carbocyclic sulfinates, the mechanism for pyridine-2-sulfinates has a crucial distinction. Following transmetalation, the nitrogen atom of the pyridine ring coordinates to the palladium center, forming a highly stable, five-membered palladacycle.[5]

This chelation event has a profound impact on the reaction kinetics. For carbocyclic sulfinates, transmetalation is typically the slow, rate-determining step. However, for pyridine-2-sulfinates, the formation of the stable palladacycle makes the subsequent extrusion of SO₂ the turnover-limiting step of the catalytic cycle.[5][6][7] This mechanistic insight explains why these reactions often require elevated temperatures (e.g., 120-150 °C) to overcome the energy barrier for SO₂ loss.[5]

Rationale for Reagent Selection

Every component in the reaction vessel is chosen for a specific, synergistic purpose.

-

Palladium Precatalyst (e.g., Pd(OAc)₂): Palladium(II) acetate is a common, air-stable precatalyst. It is reduced in situ to the catalytically active Pd(0) species. Mechanistic studies have shown that this reduction can be accomplished via the homocoupling of the sulfinate reagent itself.[5][6]

-

Phosphine Ligand (e.g., PCy₃, cataCXium A): Bulky, electron-rich phosphine ligands are essential.[8] Their σ-donating character increases the electron density on the palladium center, which lowers the activation energy for the initial oxidative addition step.[9] Furthermore, their steric bulk facilitates the final reductive elimination step, preventing the formation of overly stable, off-cycle intermediates.[9]

-

Base (e.g., K₂CO₃): The inorganic base plays a critical dual role. First, it acts as a scavenger for the SO₂ byproduct, preventing it from interfering with the catalyst. Second, and more subtly, the potassium cation (K⁺) has been shown to accelerate the transmetalation step, likely by facilitating salt metathesis.[5][6]

-

Solvent (e.g., Toluene, Dioxane): High-boiling, non-polar aprotic solvents are typically required to reach the high temperatures necessary to drive the rate-limiting SO₂ extrusion.[8]

The "How": Detailed Experimental Protocol

This protocol provides a reliable starting point for the cross-coupling of sodium 5-fluoropyridine-2-sulfinate with a generic aryl bromide. Safety Precaution: This procedure should be performed by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Workflow Overview

Caption: Standard experimental workflow for desulfinative coupling.

Materials and Reagents

-

Sodium 5-fluoropyridine-2-sulfinate (1.0 equiv)

-

Aryl Bromide (1.1 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

-

Tricyclohexylphosphine (PCy₃, 4-10 mol%)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv, finely ground and dried)

-

Anhydrous Toluene (or 1,4-Dioxane)

-

Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

-

Standard glassware for work-up

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add sodium 5-fluoropyridine-2-sulfinate, the aryl bromide, palladium(II) acetate, tricyclohexylphosphine, and potassium carbonate.

-

Scientist's Note: The order of addition for the solid reagents is generally not critical. Finely grinding the K₂CO₃ increases its surface area and improves reaction efficiency.

-

-

Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Causality: The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation, which can lead to catalyst deactivation and lower yields. A robustly inert atmosphere is crucial for reproducibility.

-

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 120-150 °C. Stir the reaction vigorously for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by taking small aliquots (under an inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

-

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Filter the mixture through a pad of celite to remove the palladium black and inorganic salts, washing the pad with additional solvent. d. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

-

Analysis: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

The "What": Scope and Data Presentation

The palladium-catalyzed desulfinative coupling of pyridine-2-sulfinates is a versatile reaction compatible with a wide range of functional groups on the coupling partner. The following table summarizes representative examples from the literature, demonstrating the broad applicability of this methodology.

| Entry | Aryl Halide Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ / Toluene | 150 | 95 | [5] |

| 2 | 4-Bromoacetophenone | Pd(OAc)₂ / PCy₃ | K₂CO₃ / Toluene | 150 | 85 | [5] |

| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂ / PCy₃ | K₂CO₃ / Toluene | 150 | 91 | [5] |

| 4 | 2-Bromopyridine | Pd(OAc)₂ / PCy₃ | K₂CO₃ / Toluene | 150 | 78 | [5] |

| 5 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / cataCXium A | K₂CO₃ / Toluene | 120 | 82 | [8] |

| 6 | 2-Chlorobenzonitrile | Pd₂(dba)₃ / cataCXium A | K₂CO₃ / Toluene | 120 | 75 | [8] |

This table is a representative summary. Yields are for isolated products. PCy₃ = Tricyclohexylphosphine; cataCXium A = Di(1-adamantyl)-n-butylphosphine; dba = dibenzylideneacetone.

Trustworthiness: Troubleshooting and Advanced Insights

-

Issue: Low or No Conversion.

-

Probable Cause: Inefficient catalyst activation or deactivation.

-

Solution: Ensure the reaction is performed under a strictly inert atmosphere. Check the quality of the phosphine ligand, as they can be prone to oxidation upon storage. Ensure the base is thoroughly dried, as water can interfere with the catalytic cycle. Increase catalyst loading slightly (e.g., from 2% to 4%).

-

-

Issue: Formation of Homocoupled Sulfinate Byproduct.

-

Probable Cause: This side reaction can occur during the in situ reduction of the Pd(II) precatalyst.[5]

-

Solution: While often a minor byproduct, its formation can be minimized by using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) instead of Pd(OAc)₂. However, for most applications, Pd(OAc)₂ is more convenient and the byproduct is easily removed chromatographically.

-

-

Advanced Insight: Latent Sulfinate Reagents.

-

While sulfinate salts are stable, their synthesis and purification can sometimes be cumbersome. To address this, "latent" sulfinate reagents, such as β-ester or β-cyano substituted pyridyl sulfones, have been developed.[1][8] Under the basic reaction conditions, these precursors undergo an in situ elimination to generate the active sulfinate nucleophile, which then enters the catalytic cycle.[8] This strategy allows for multi-step syntheses where the sulfinate functionality is carried through in a masked, more robust form.[1]

-

References

-

Wei, J., Liang, H., Ni, C., Sheng, R., & Hu, J. (2019). Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Organic Letters, 21(3), 937–941. [Link]

-

Rocke, B. N., et al. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 11(9), 1765–1772. [Link]

-

Willis, M. C. (2018). Desulfinative cross-coupling as a method to overcome problematic Suzuki–Miyaura reactions of heteroaromatic boronates. American Chemical Society. [Link]

-

Yuan, K., Soule, J. F., & Doucet, H. (2015). Functionalization of C–H bonds via metal-catalyzed desulfitative coupling: an alternative tool for access to aryl-or alkyl-substituted (hetero) arenes. ACS Catalysis, 5(2), 978-991. [Link]

-

de Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564–3576. [Link]

-

McKay, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. University of Melbourne Find an Expert. [Link]

-

Willis, M. C. (2020). Palladium-Catalyzed Desulfinative Cross-Couplings. ResearchGate. [Link]

-

Nambo, M., et al. (2019). Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. Nature Communications, 10(1), 4528. [Link]

-

Nambo, M., et al. (2019). Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. PMC. [Link]

-

Kondo, T., & Mitsudo, T. (2000). Metal-Catalyzed Carbon−Sulfur Bond Formation. Chemical Reviews, 100(8), 3205–3220. [Link]

-

de Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC. [Link]

-

Chen, D. Y. K., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

-

Sharma, G., & Kumar, V. (2021). Advances in Pd-catalyzed C–C bond formation in carbohydrates and their applications in the synthesis of natural products and medicinally relevant molecules. PMC. [Link]

-

de Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. [Link]

Sources

- 1. Desulfinative cross-coupling as a method to overcome problematic Suzuki–Miyaura reactions of heteroaromatic boronates - American Chemical Society [acs.digitellinc.com]

- 2. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of N-Substituted 5-Fluoropyridine-2-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed protocol for the synthesis of N-substituted 5-fluoropyridine-2-sulfonamides, valuable scaffolds in medicinal chemistry, utilizing sodium 5-fluoropyridine-2-sulfinate as a key precursor. This guide is designed to offer not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Significance of the 5-Fluoropyridine-2-sulfonamide Moiety

The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a fluorinated pyridine ring, specifically the 5-fluoropyridine-2-sulfonyl moiety, offers medicinal chemists a unique combination of properties. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa, which are critical for pharmacokinetic and pharmacodynamic profiles.

Traditional methods for sulfonamide synthesis often rely on the use of sulfonyl chlorides, which can be harsh and may not be compatible with sensitive functional groups.[3] The use of sodium sulfinates as precursors presents a milder and more versatile alternative. This application note details an efficient, metal-free approach for the synthesis of 5-fluoropyridine-2-sulfonamides via an ammonium iodide (NH4I)-mediated reaction between sodium 5-fluoropyridine-2-sulfinate and a diverse range of primary and secondary amines.[1][4] This method is noted for its operational simplicity and broad substrate scope.[1][4]

Reaction Principle and Mechanism

The core of this protocol is the oxidative amination of sodium 5-fluoropyridine-2-sulfinate. While the precise mechanism is subject to ongoing investigation, a plausible pathway involves the in-situ formation of a sulfonyl iodide intermediate from the reaction between the sulfinate and ammonium iodide.[1] This intermediate is then proposed to react with the amine nucleophile to furnish the desired sulfonamide. The reaction is thought to proceed through a radical pathway, making it a robust and efficient transformation.

Below is a conceptual workflow of the synthesis:

Caption: Workflow for the synthesis of N-substituted 5-fluoropyridine-2-sulfonamides.

Detailed Experimental Protocol

This protocol is adapted from a general method for NH4I-mediated amination of sodium sulfinates.[1][4]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Sodium 5-fluoropyridine-2-sulfinate | ≥95% | Commercially Available | Store in a desiccator. |

| Amine (primary or secondary) | Reagent Grade | Various | Ensure dryness of the amine. |

| Ammonium Iodide (NH4I) | ≥99% | Commercially Available | Light-sensitive, store accordingly. |

| Acetonitrile (CH3CN) | Anhydrous | Commercially Available | Use a dry solvent for best results. |

| Ethyl acetate | Reagent Grade | Various | For extraction and chromatography. |

| Hexanes | Reagent Grade | Various | For chromatography. |

| Saturated aq. Na2S2O3 | Prepared in-house | For workup. | |

| Brine | Prepared in-house | For workup. | |

| Anhydrous Na2SO4 or MgSO4 | Commercially Available | For drying organic layers. | |

| Schlenk tube or sealed vial | To ensure an inert atmosphere. |

Equipment

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk tube or a sealable reaction vial equipped with a magnetic stir bar, add sodium 5-fluoropyridine-2-sulfinate (0.2 mmol, 1.0 equiv.), the desired amine (0.3 mmol, 1.5 equiv.), and ammonium iodide (0.2 mmol, 1.0 equiv.).

-

Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous acetonitrile (2 mL).

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12 hours.

-

Reaction Monitoring (Trustworthiness Check): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a suitable eluent system (e.g., ethyl acetate/hexanes mixture) to distinguish the starting materials from the product. The disappearance of the limiting reagent (sodium 5-fluoropyridine-2-sulfinate) indicates reaction completion.

-

Workup:

-

After 12 hours, remove the reaction vessel from the oil bath and allow it to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate (Na2S2O3) solution (10 mL) to remove any residual iodine, followed by a wash with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-